Uty HY Peptide (246-254)
Description
Contextualization of Minor Histocompatibility Antigens in Cellular Immunity
Minor histocompatibility antigens (mHAs) are peptides derived from polymorphic proteins that can elicit an immune response, primarily mediated by T cells, in the context of organ and hematopoietic stem cell transplantation, even when the major histocompatibility complex (MHC) molecules are matched between the donor and recipient. wikipedia.orgnih.gov These peptides are presented on the cell surface by MHC class I and class II molecules. wikipedia.orgashpublications.org Unlike major histocompatibility antigens, which often lead to rapid and potent rejection, mHAs typically induce a more delayed immune response. wikipedia.org
The source of mHAs lies in genetic variations such as single nucleotide polymorphisms (SNPs) in the coding regions of genes, as well as gene deletions, frameshift mutations, or insertions. wikipedia.org This genetic diversity results in differences in the amino acid sequences of proteins between individuals. When these polymorphic proteins are processed within the cell, they can generate peptides that are recognized as foreign by the recipient's T cells, leading to graft-versus-host disease (GVHD) or graft rejection. wikipedia.orgfrontiersin.org The recognition of mHAs is a highly specific process, with T cells being able to detect even single amino acid differences. ashpublications.org
Origin and Biological Significance of Uty HY Peptide (246-254) as an H-Y Epitope
The Uty HY Peptide (246-254) is a specific mHA and a T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein. biosynth.commedchemexpress.commedchemexpress.com It is a male-specific transplantation antigen, designated as an H-Y antigen, because it is encoded by a gene on the Y chromosome. wikipedia.orgmedchemexpress.commedchemexpress.com This means that this peptide is present in males but absent in females.
The biological significance of the Uty HY peptide lies in its role as an immunodominant epitope in the anti-HY CD8+ T cell response in certain mouse strains. nih.gov This means that a significant portion of the T cell response against male cells is directed specifically at this peptide when presented by the MHC class I molecule H2-Db. nih.govanaspec.com In the context of transplantation, if a female receives a graft from a male donor, her immune system can recognize the Uty HY peptide as foreign and mount a cytotoxic T lymphocyte (CTL) response against the male cells, potentially leading to graft rejection. biosynth.com This makes the Uty HY peptide a critical tool for studying the mechanisms of T cell tolerance, GVHD, and graft rejection in a controlled experimental setting. biosynth.com
Historical Development and Current Paradigms in Uty HY Peptide (246-254) Investigations
The identification of the Uty gene as the source of a key H-Y epitope was a significant advancement in understanding minor histocompatibility antigens. medchemexpress.com Early research focused on characterizing the genetic basis of H-Y antigenicity and identifying the specific peptides responsible for T cell recognition. nih.gov The discovery that the Uty HY Peptide (246-254) is a major focus of the CTL response in B6 mice provided a specific and powerful model for studying T cell immunology. nih.gov
Current research paradigms involving the Uty HY Peptide (246-254) are diverse and have expanded our understanding of fundamental immunological processes. The peptide is widely used to:
Investigate the mechanisms of T cell priming, activation, and differentiation.
Study the dynamics of immunodominance, where the immune system preferentially targets certain epitopes over others. nih.gov
Explore the role of different immune cell subsets, such as CD4+ and CD8+ T cells, in coordinating the immune response. biosynth.com
Develop and test strategies for inducing immunological tolerance to prevent graft rejection. biosynth.com
Examine the cellular machinery involved in antigen processing and presentation, including the role of the proteasome. nih.gov
The use of tools like peptide-MHC class I tetramers loaded with the Uty HY peptide allows for the direct visualization and quantification of specific T cell populations, providing invaluable insights into the dynamics of an immune response. nih.govaai.org
Structure
2D Structure
Properties
Molecular Formula |
C53H77N15O13S2 |
|---|---|
Molecular Weight |
1196.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
InChI Key |
ALZLIBXXKTXIBL-MZOCXHFISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Structural and Antigenic Presentation Characteristics of Uty Hy Peptide 246 254
Amino Acid Sequence and Molecular Composition Analysis
The Uty HY peptide (246-254) is composed of nine amino acids. Its primary structure and molecular composition have been precisely determined through sequencing and mass spectrometry.
The single-letter amino acid sequence of the peptide is WMHHNMDLI . eurogentec.comgenscript.com This sequence dictates its physicochemical properties and its ability to interact with other biomolecules, particularly components of the major histocompatibility complex (MHC).
| Attribute | Value |
|---|---|
| Full Amino Acid Sequence | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH |
| Short Sequence | WMHHNMDLI |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ genscript.com |
| Molecular Weight | 1196.4 g/mol |
Major Histocompatibility Complex (MHC) Class I Binding and Presentation of Uty HY Peptide (246-254)
The Uty HY peptide (246-254) is recognized by the immune system as an antigen when it is presented on the surface of cells by Major Histocompatibility Complex (MHC) Class I molecules. biosynth.com This process begins with the intracellular degradation of the parent UTY protein by the proteasome. The generation of this specific peptide epitope has been shown to be dependent on components of the immunoproteasome, such as LMP7.
Following its generation in the cytosol, the peptide is transported into the endoplasmic reticulum, where it binds to a specific MHC Class I molecule. This stable peptide-MHC complex is then trafficked to the cell surface for surveillance by cytotoxic T lymphocytes (CTLs). biosynth.comeurogentec.com
The presentation of the Uty HY peptide (246-254) is highly specific to a particular MHC Class I allotype. In mice, it is presented by the H-2Db molecule. biosynth.comeurogentec.com This is known as MHC restriction, meaning that T-cells will only recognize the peptide when it is bound to this specific H-2Db molecule.
The Uty HY peptide (246-254) is an immunodominant epitope. eurogentec.com This signifies that despite the UTY protein containing numerous potential peptide sequences, the immune response in H-2Db-expressing mice is predominantly directed against this single 246-254 fragment. eurogentec.com This focused recognition highlights the high specificity of the antigen processing and presentation pathway.
The stability of the Uty HY peptide (246-254) within the binding groove of the H-2Db molecule is determined by specific molecular interactions between the peptide's amino acid residues and pockets within the MHC molecule. Peptides that bind to H-2Db typically utilize a specific binding motif, characterized by primary "anchor" residues that fit into complementary pockets in the MHC groove.
For nonameric peptides binding to H-2Db, the primary anchor residues are typically located at position 5 (P5) and position 9 (P9). nih.gov
Position 5 (P5): This position preferentially accommodates an asparagine (N) residue.
Position 9 (P9): This C-terminal position requires a hydrophobic residue, such as leucine (B10760876) (L), isoleucine (I), or methionine (M).
Analysis of the Uty HY peptide (246-254) sequence, WMHHNMDLI , reveals a perfect fit for the H-2Db binding motif. The asparagine (N) at P5 and the isoleucine (I) at P9 serve as the primary anchors, securing the peptide within the H-2Db groove. nih.gov Additionally, other positions can act as secondary or auxiliary anchors; for instance, the histidine (H) at position 3 may contribute to the binding affinity. nih.gov
| Position | Amino Acid | Name | Probable Function in H-2Db Complex |
|---|---|---|---|
| P1 | W | Tryptophan | TCR Contact |
| P2 | M | Methionine | TCR Contact |
| P3 | H | Histidine | Auxiliary Anchor / TCR Contact |
| P4 | H | Histidine | TCR Contact |
| P5 | N | Asparagine | Primary Anchor nih.gov |
| P6 | M | Methionine | TCR Contact |
| P7 | D | Aspartic Acid | TCR Contact |
| P8 | L | Leucine | TCR Contact |
| P9 | I | Isoleucine | Primary Anchor nih.gov |
Conformational Determinants for T-cell Receptor Recognition
Once the Uty HY peptide (246-254) is stably bound to the H-2Db molecule and presented on the cell surface, the complex can be recognized by a T-cell receptor (TCR). The conformation of the peptide within the MHC groove is critical for this recognition.
The anchor residues (Asn at P5 and Ile at P9) are largely buried within the pockets of the H-2Db molecule, serving to anchor the peptide. nih.gov In contrast, the side chains of the non-anchor residues typically point upwards and away from the MHC molecule, making them solvent-exposed and available for interaction with the complementarity-determining regions (CDRs) of a specific TCR. nih.gov
For the Uty HY peptide, the residues at positions P1 (Trp), P2 (Met), P4 (His), P6 (Met), P7 (Asp), and P8 (Leu) are the likely contact points for the TCR. The unique three-dimensional surface formed by these exposed peptide residues, in combination with adjacent parts of the H-2Db alpha-helices, constitutes the specific epitope that is recognized by the T-cell, leading to the initiation of an immune response. nih.govresearchgate.net The precise shape and charge distribution of this surface are the ultimate determinants of T-cell recognition and the subsequent immune outcome.
Antigen Processing Pathways and Immunoproteasome Involvement
Proteasomal Processing of Uty Protein to Generate Uty HY Peptide (246-254)
The generation of the Uty HY peptide (246-254) from the full-length Uty protein is dependent on intracellular protein degradation by the proteasome. In vertebrates, the proteasome breaks down cellular proteins into small peptides. nih.gov A subset of these peptides can be loaded onto Major Histocompatibility Complex (MHC) class I molecules and presented on the cell surface for surveillance by the immune system. nih.gov For the Uty HY peptide (246-254), this process is not handled by the standard "constitutive" proteasome found in most cells, but rather by the immunoproteasome, a specialized form expressed in hematopoietic cells and other cells under inflammatory conditions. embopress.orgresearchgate.net Studies using mice completely lacking immunoproteasomes have demonstrated a severely impaired presentation of the Uty 246–254 epitope, highlighting the critical role of this specialized proteasome subtype in its processing. cdc.gov
The immunoproteasome differs from the constitutive proteasome in its catalytic subunits. The standard subunits β1, β2, and β5 are replaced by their immuno-counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. embopress.orgmdpi.com The generation of the Uty HY peptide (246-254) shows a strict and differential dependence on these specific subunits.
Research has conclusively shown that the generation of this epitope is strictly dependent on the LMP7 (β5i) subunit. embopress.orgnih.govnih.gov In vivo studies demonstrated that female mice deficient in LMP7 are unable to reject male skin grafts, a direct consequence of the failure to process and present the Uty HY peptide (246-254). nih.gov Similarly, dendritic cells from mice with a single knockout of the β5i subunit show defective presentation of this epitope. cdc.gov
The role of the LMP2 (β1i) subunit is more nuanced. While experiments with LMP2-deficient cells also indicated a dependency on this subunit for the generation of the Uty HY peptide (246-254), it appears to be the structural presence of LMP2, rather than its catalytic activity, that is required. nih.govresearchgate.net This is supported by findings that the constitutive β1 subunit may actually be responsible for the destruction of the peptide; therefore, its replacement by LMP2 is the critical factor that allows for the epitope's preservation and successful generation. nih.govmdpi.com
| Proteasome Subunit | Nomenclature | Role in Uty HY Peptide (246-254) Generation | Supporting Evidence |
|---|---|---|---|
| LMP7 | β5i | Strictly required; its chymotrypsin-like activity is essential for epitope generation. | LMP7-deficient mice fail to present the epitope and reject male skin grafts. nih.gov |
| LMP2 | β1i | Required for epitope generation, but likely due to its structural properties. | Its presence prevents the destruction of the epitope by the β1c subunit. mdpi.comnih.gov |
| β1 | β1c | Considered destructive to the Uty HY peptide (246-254) epitope. | Its replacement by LMP2 is necessary for successful epitope presentation. nih.govmdpi.com |
| β5 | β5c | Believed to be involved in the degradation of the epitope. | Inhibition of this subunit can rescue peptide presentation in some contexts. nih.gov |
The use of specific proteasome inhibitors has been instrumental in dissecting the roles of individual catalytic subunits. nih.gov Treatment of male-derived mouse splenocytes with inhibitors selective for the LMP7 subunit, such as ONX 0914 (also known as PR-957) and PRN1126, leads to a dose-dependent reduction in the presentation of the Uty HY peptide (246-254). embopress.orgresearchgate.netnih.gov This confirms the essential nature of LMP7's catalytic activity for generating this specific epitope. embopress.orgnih.gov
In stark contrast, selective inhibition of the LMP2 subunit's catalytic activity does not block the generation or presentation of the Uty HY peptide (246-254). embopress.orgmdpi.comnih.gov For instance, the LMP2-specific inhibitor ML604440 was found to have no effect on the production of the epitope. mdpi.com This finding strongly supports the hypothesis that it is the structural replacement of the epitope-destroying β1 subunit with LMP2, rather than LMP2's enzymatic function, that is critical for the pathway. mdpi.com
| Inhibitor | Target Subunit(s) | Effect on Uty HY Peptide (246-254) Presentation | Reference |
|---|---|---|---|
| ONX 0914 (PR-957) | LMP7 (β5i) | Reduces presentation | embopress.orgresearchgate.net |
| PRN1126 | LMP7 (β5i) | Reduces presentation in a dose-dependent manner | nih.gov |
| ML604440 | LMP2 (β1i) | No effect on presentation | mdpi.com |
Cross-Presentation Mechanisms of Uty HY Peptide (246-254)
Cross-presentation is a process where professional antigen-presenting cells (APCs), such as dendritic cells, acquire exogenous antigens (from other cells) and present them on their MHC class I molecules to prime cytotoxic T-cell responses. The processing of the Uty HY peptide (246-254) has been a key model for studying the role of the proteasome in this pathway. nih.gov
Studies investigating the in vivo cross-presentation of this immunoproteasome-dependent epitope have provided strong evidence that proteasomes are crucial for cross-priming events. nih.gov It was observed that the expression of LMP7 significantly enhances the cross-priming of T cells specific for Uty HY peptide (246-254). nih.gov Furthermore, the inability of LMP7-deficient female mice to reject male skin grafts indicates that alternative cross-presentation pathways, which might bypass the proteasome, cannot efficiently compensate for the lack of immunoproteasome-mediated processing of this epitope. nih.gov This suggests that for certain epitopes like Uty HY peptide (246-254), processing via the immunoproteasome within the APC is an obligatory step, even when the antigen is acquired from an external source. nih.gov
Factors Influencing Epitope Immunodominance and Processing Efficiency
Immunodominance describes the phenomenon where the immune response to a complex antigen is often directed against only a few of the many possible epitopes. johnshopkins.edu The Uty HY peptide (246-254) is a classic example of a highly immunodominant epitope. nih.gov Despite the full-length Uty protein containing over 1,200 possible nonamer peptides that could potentially bind to MHC class I, the CTL response in C57BL/6 mice is almost exclusively focused on the single Uty 246-254 sequence. nih.gov
Several factors contribute to this remarkable immunodominance, with antigen processing efficiency being a primary determinant. nih.govnih.gov The highly specialized and efficient generation of Uty HY peptide (246-254) by the immunoproteasome, and its concurrent destruction by the constitutive proteasome, means that its presentation is tightly linked to cells and conditions where the immunoproteasome is active. nih.govcdc.gov This specialized processing pathway ensures a robust supply of the peptide for MHC loading in professional APCs, contributing to its ability to elicit a dominant T-cell response. cdc.gov Other factors that establish immunodominance include the binding affinity of the peptide for the specific MHC molecule (H-2Db in this case), and the availability of T-cell receptors (TCRs) in the T-cell repertoire capable of recognizing the peptide-MHC complex. eurogentec.comnih.gov
T Cell Responses Mediated by Uty Hy Peptide 246 254
Priming and Expansion of Uty HY Peptide (246-254)-Specific CD8+ T Cells
The priming and subsequent expansion of CD8+ T cells specific for the Uty HY peptide (246-254) are central to the immune response against male cells in a female recipient. This peptide is recognized as a T-cell epitope for the male-specific transplantation antigen H-Y when presented by the H2-Db major histocompatibility complex (MHC) class I molecule in mice. eurogentec.combiosynth.com In female B6 mice immunized with male cells, the CTL response is predominantly focused on the Uty246-254 peptide, highlighting its immunodominance. nih.gov
Upon encountering male antigens, female mice exhibit a robust expansion of Db-Uty+ CD8+ T cells. nih.gov Studies have shown that immunization of female mice with male bone marrow elicits significant CTL activity against the Uty epitope. nih.gov The kinetics of this response show a more vigorous and prolonged expansion of Db-Uty+ CD8+ T cells compared to other HY-specific T-cell populations, such as those recognizing the Smcy epitope. nih.gov The frequency of these specific T cells can be monitored using techniques like pentamer staining. nih.gov Pregnancy with male fetuses can also prime immunodominant CD8+ T cells against Db-Uty in mice. nih.gov
Cytotoxic T Lymphocyte (CTL) Activity and Specific Lysis
Uty HY peptide (246-254)-specific CD8+ T cells differentiate into functional cytotoxic T lymphocytes (CTLs) capable of recognizing and eliminating target cells expressing this peptide. In vivo cytotoxicity assays have demonstrated that these CTLs can efficiently lyse target cells pulsed with the Uty peptide. nih.govrupress.org Furthermore, these CTLs are capable of lysing male splenocytes that endogenously process and present the Uty peptide, indicating the recognition of physiologically relevant levels of the antigen. rupress.org
The lytic activity is highly specific. For instance, administration of toxic tetramers targeting Db-Uty+ T cells significantly reduces the elimination of Uty-pulsed target cells in vivo. nih.gov Research has shown that CTLs primed by mature plasmacytoid dendritic cells (PDCs) can efficiently lyse female cells pulsed with the Uty peptide as well as unpulsed male splenocytes. rupress.org The ability to lyse unpulsed male cells, which have a lower density of the Uty-Db complexes, suggests the expansion of high-affinity CTLs. rupress.org
| Target Cells | Treatment Group | Target Survival (%) | Specific Lysis (%) |
| Uty-pulsed | Db-Uty-SAP Tetramer | ~46% | Reduced |
| Uty-pulsed | Control (PBS or irrelevant tetramer) | 1-2% | High |
| Male Splenocytes | Uty-specific CTLs | - | Efficient Lysis |
This table summarizes the effect of targeting Db-Uty+ CD8+ T cells on the survival of Uty-pulsed target cells and the general lytic capability of Uty-specific CTLs against male cells. Data is synthesized from findings in referenced studies. nih.govrupress.org
IFN-γ Production by Uty HY Peptide (246-254)-Specific T Cells
A key function of activated Uty HY peptide (246-254)-specific T cells is the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ). Upon stimulation with the cognate peptide, these T cells secrete IFN-γ, which plays a critical role in the cell-mediated immune response. nih.gov This cytokine production can be assessed using methods like the ELISPOT assay. nih.gov
Studies have demonstrated that CTLs primed by both mature myeloid dendritic cells (MDCs) and plasmacytoid dendritic cells (PDCs) are functional and secrete IFN-γ in response to the Uty peptide. nih.gov Interestingly, a higher proportion of splenic Uty246–254-specific CTLs secrete IFN-γ compared to those in the blood, which may be due to the homing of effector T cells to the spleen. nih.gov
Role in Transplantation Tolerance and Graft-versus-Host (GVH) Disease Models
The immune response to the Uty HY peptide (246-254) is a critical factor in the context of transplantation, particularly in cases of MHC-matched, minor histocompatibility antigen-mismatched grafts. biosynth.com This peptide is a component of the male-specific transplantation antigen (H-Y), which can trigger rejection of male grafts by female recipients. biosynth.comnih.gov The mismatch of minor H antigens, including H-Y, has been linked to graft-versus-host (GVH) rejection even when major MHC antigens are matched. biosynth.com
Research using the Uty HY peptide has been instrumental in investigating transplantation tolerance. biosynth.com By studying the T-cell responses to this specific epitope, researchers aim to develop strategies to induce tolerance and better manage GVHD. biosynth.com One approach that has been explored is the selective deletion of naive T cells that recognize donor-specific, immunodominant minor H antigens like Uty HY peptide (246-254) before transplantation as a potential tolerogenic strategy. nih.gov
Modulation of T-cell Responses by Antigen-Presenting Cells (APCs)
Antigen-presenting cells (APCs) are crucial for initiating and shaping the T-cell response to the Uty HY peptide (246-254). Different subsets of APCs can have distinct effects on the priming and function of Uty-specific T cells. For example, both myeloid dendritic cells (MDCs) and plasmacytoid dendritic cells (PDCs) that have been matured with CpG can elicit Uty246–254-specific CTLs. nih.gov
The priming of these CTLs relies on the direct presentation of the endogenous male antigen by the injected APCs, rather than cross-priming by recipient APCs. nih.gov This was demonstrated by the failure of TAP-1-deficient male APCs, which cannot process and present endogenous antigens, to prime Uty246–254-specific CTLs. nih.gov Furthermore, competition for APCs can influence the immunodominance of T-cell responses. The absence of Db-Uty+ CD8+ T cells can lead to a more vigorous expansion of T cells specific for other epitopes, suggesting that these different T-cell populations compete for a limited common resource, likely APCs, during priming. nih.gov
Mechanisms of T-cell Avidity and Selection
The process of T-cell selection in the thymus shapes the peripheral T-cell repertoire. nih.gov The avidity of the TCR for self-peptide/MHC complexes determines the fate of developing T cells. nih.gov While direct studies on the selection of Uty HY peptide (246-254)-specific T cells were not detailed in the provided context, the principles of T-cell selection suggest that the precursor frequency and avidity of these cells in the naive repertoire are critical determinants of the subsequent immune response upon encountering the male antigen.
Methodologies for Studying Uty Hy Peptide 246 254 in Research
Peptide Synthesis Techniques for Research Grade Material
The foundation of any research involving the Uty HY peptide (246-254) is the availability of high-purity, research-grade synthetic peptide. The primary method for producing such peptides is Solid-Phase Peptide Synthesis (SPPS). lcms.czbachem.comsunresinlifesciences.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.combachem.com This solid-phase approach simplifies the purification process by allowing excess reagents and soluble by-products to be washed away by simple filtration after each coupling step. bachem.com
Two main chemical strategies are employed in SPPS: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry, which refer to the type of temporary protecting group used on the α-amino group of the amino acids. bachem.com The Fmoc/tBu strategy is widely used and involves milder cleavage conditions compared to the Boc-based approach. bachem.commdpi.com
The process of SPPS can be summarized in the following key stages:
| Step | Description | Purpose |
|---|---|---|
| Resin Preparation | An insoluble polymer support (resin), often functionalized with a linker, is prepared. sunresinlifesciences.com | To provide a solid anchor for the C-terminus of the first amino acid, facilitating the removal of reagents. |
| Deprotection | The temporary protecting group (e.g., Fmoc) is removed from the amino acid on the resin or the growing peptide chain. bachem.com | To expose the N-terminal amine for the next coupling reaction. |
| Amino Acid Coupling | The next protected amino acid in the sequence (e.g., WMHHNMDLI for Uty HY) is activated and coupled to the exposed amine of the peptide chain. bachem.com | To elongate the peptide chain one amino acid at a time. |
| Washing | The resin is thoroughly washed with various solvents after deprotection and coupling steps. bachem.com | To remove excess reagents, by-products, and unreacted amino acids. |
| Final Cleavage | Once the full peptide sequence is assembled, it is cleaved from the resin support, and permanent side-chain protecting groups are removed, often using a strong acid cocktail like trifluoroacetic acid (TFA). mdpi.combachem.com | To release the free peptide into solution. |
After cleavage, the crude peptide product contains the desired full-length peptide along with various impurities such as truncated or deletion sequences. bachem.com Therefore, a robust purification step is essential to achieve the high purity required for research applications. The most common and effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czbachem.comamericanpeptidesociety.org
| Purification Technique | Principle | Common Reagents |
|---|---|---|
| RP-HPLC | This technique separates the target peptide from impurities based on differences in hydrophobicity. bachem.comthermofisher.com The crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components, with the more hydrophobic species being retained longer. bachem.com | Mobile Phase: Water and Acetonitrile. Ion-Pairing Agent: Trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape and resolution. lcms.czbachem.com |
The purity of the final peptide product is typically assessed by analytical HPLC and its identity is confirmed by mass spectrometry. mdpi.com For immunological research, purities of >95% are often required to ensure that observed biological effects are due to the target peptide and not contaminants.
T-cell Tetramer Technology for Antigen-Specific T-cell Detection
Analyzing the small fraction of T-cells that are specific to a single epitope like Uty HY (246-254) within a complex population of lymphocytes requires highly specific and sensitive tools. MHC tetramer technology provides a powerful method for directly visualizing and quantifying these antigen-specific T-cells. nih.govnih.gov The technology is based on the principle that while the interaction between a single T-cell receptor (TCR) and a single peptide-MHC (pMHC) complex is of low affinity, the avidity of a multimerized pMHC complex for multiple TCRs on a single T-cell is high enough for stable binding. nih.gov This allows for the specific labeling of T-cells based on the epitope they recognize. mblbio.com
The generation of H-2Db/Uty tetramers is a multi-step biochemical process. nih.gov These reagents are specifically designed to detect CD8+ T-cells that recognize the Uty HY (246-254) peptide in the context of the mouse H-2Db MHC class I molecule. mblbio.com
Generation of H-2Db/Uty Monomers and Tetramers
| Step | Procedure | Details |
|---|---|---|
| 1. Protein Expression | The extracellular domains of the H-2Db heavy chain and β2-microglobulin are expressed, typically in E. coli. The heavy chain is often engineered with a C-terminal BirA substrate peptide (BSP) for later biotinylation. nih.gov | Recombinant protein expression allows for the production of large quantities of the necessary MHC components. |
| 2. Refolding | The denatured heavy chain and β2-microglobulin proteins are refolded in vitro in the presence of a high concentration of the synthetic Uty HY (246-254) peptide (sequence: WMHHNMDLI). nih.govnih.gov | The peptide stabilizes the pMHC complex, allowing it to fold into its correct three-dimensional structure. |
| 3. Biotinylation | The refolded, stable pMHC monomers containing the BSP tag are enzymatically biotinylated using the BirA enzyme. nih.gov | Biotinylation is crucial for the final tetramerization step. |
| 4. Purification & Tetramerization | The biotinylated pMHC monomers are purified. Tetramerization is achieved by mixing the monomers with streptavidin, a protein with four high-affinity binding sites for biotin, typically conjugated to a fluorophore (e.g., phycoerythrin - PE). nih.gov | The 4:1 molar ratio of monomer to streptavidin results in the formation of a stable, fluorescently labeled tetrameric complex. |
The primary application of H-2Db/Uty tetramers is the direct enumeration and characterization of Uty-specific CD8+ T-cells by flow cytometry. nih.govnih.gov Researchers have used these reagents to track the expansion of these T-cell populations in female mice following immunization with male cells. nih.gov For example, after immunization, Uty-specific T-cells can constitute a significant portion of the total CD8+ T-cell pool in various lymphoid organs. nih.govnih.gov
Research Finding: Enumeration of Uty-Specific T-cells In one study, the frequency of H-2Db/Uty tetramer-positive CD8+ T-cells was measured in different tissues of a vaccinated mouse. The results demonstrated the ability of the tetramer to detect specific T-cell populations against a very low background. nih.gov
| Tissue Sampled | Tetramer Positive Rate (% of CD8+ T-cells) | Background Staining (Control Mouse) |
|---|---|---|
| Peripheral Blood | 0.27% | ≤ 0.01% |
| Draining Lymph Nodes | 0.11% | ≤ 0.01% |
| Spleen | 0.24% | ≤ 0.01% |
While tetramer staining identifies antigen-specific T-cells, combining it with antibody staining for cell surface markers and intracellular proteins provides a much deeper analysis of their phenotype and function. illinois.edu Flow cytometry is the platform used to perform this multi-parameter, single-cell analysis.
A common application is to determine the function of Uty-specific T-cells by measuring their production of cytokines, such as Interferon-gamma (IFN-γ), upon antigen recognition. nih.gov This requires an intracellular cytokine staining (ICS) protocol. creative-bioarray.com
General Protocol for Intracellular Cytokine Staining
| Step | Procedure | Rationale |
|---|---|---|
| 1. In Vitro Stimulation | Cells isolated from an animal (e.g., splenocytes) are stimulated in vitro for several hours with the specific peptide (Uty HY 246-254) or a general stimulus like PMA and Ionomycin. A protein transport inhibitor (e.g., Brefeldin A) is added for the last few hours. illinois.edunih.gov | Stimulation induces cytokine production. The transport inhibitor prevents cytokine secretion, causing it to accumulate inside the cell to detectable levels. illinois.edu |
| 2. Surface Staining | Cells are stained with fluorescently-labeled antibodies against surface markers, such as CD8 (to identify cytotoxic T-cells) and the H-2Db/Uty tetramer. illinois.eduprotocols.io | This step identifies the specific cell population of interest (e.g., Uty-specific CD8+ T-cells). Staining is done on live cells before fixation as fixation can destroy some surface epitopes. protocols.io |
| 3. Fixation | Cells are treated with a fixative, such as paraformaldehyde. illinois.edurndsystems.com | This cross-links proteins, stabilizing the cell structure and preserving the location of intracellular antigens. |
| 4. Permeabilization | The cell membrane is permeabilized using a mild detergent like saponin (B1150181) or Triton X-100. illinois.edurndsystems.com | This creates pores in the membrane, allowing antibodies to enter the cell to bind to intracellular targets. |
| 5. Intracellular Staining | Cells are incubated with a fluorescently-labeled antibody specific for the cytokine of interest (e.g., anti-IFN-γ). illinois.educreative-bioarray.com | This labels the cells that have produced the target cytokine. |
| 6. Analysis | The multi-color stained cells are analyzed on a flow cytometer. | The instrument detects the fluorescence signals from each cell, allowing for the quantification of, for example, the percentage of Uty-specific CD8+ T-cells that are producing IFN-γ. |
This combined approach allows researchers to not only count Uty-specific T-cells but also to assess their functional capacity, for instance, by identifying them as IFN-γ-secreting effector cells, which is indicative of a Type 1 immune response. nih.gov
In Vitro Assays for Antigen Presentation and T-cell Activation
In vitro assays are indispensable for dissecting the cellular and molecular interactions that lead to T-cell activation by the Uty HY peptide. These assays allow researchers to control the experimental conditions precisely, using defined populations of antigen-presenting cells (APCs) and T-cells to measure specific responses.
A specialized method to quantify the presentation of the Uty HY (246-254) epitope by APCs involves the use of a T-cell hybridoma. A hybridoma is a cell line created by fusing a T-cell specific for the pMHC of interest with a T-cell lymphoma line. This creates an immortal cell line that responds to its specific antigen.
In a LacZ reporter assay, the Uty-specific hybridoma is engineered to contain the bacterial lacZ gene under the control of a promoter that is activated by TCR signaling, such as the NFAT (Nuclear Factor of Activated T-cells) promoter. nih.gov
Principle of the LacZ Reporter Assay
Co-culture: The Uty (246-254)-specific T-cell hybridoma is co-cultured with stimulator cells (APCs), such as macrophages, that may be presenting the Uty epitope. nih.gov
T-cell Activation: If the APCs present the H-2Db/Uty complex, they will activate the TCR on the hybridoma.
Reporter Gene Expression: TCR signaling activates the NFAT promoter, driving the expression of the lacZ gene, which produces the enzyme β-galactosidase.
Detection: A chromogenic substrate for β-galactosidase is added. The enzyme converts the substrate into a colored product, and the intensity of the color, measured by a spectrophotometer (e.g., absorbance at 570 nm), is directly proportional to the extent of T-cell activation. nih.gov
Research Finding: Uty Presentation by Macrophages This assay was used to determine if macrophages from male mice could process and present the endogenous Uty antigen. Male macrophages were shown to activate the Uty-specific T-cell hybridoma significantly above the background level seen with female macrophages, confirming the presentation of the Uty peptide. nih.gov
| Stimulator Cells | T-cell Hybridoma Response (Absorbance at 570 nm) |
|---|---|
| Male Macrophages | ~0.6 |
| Female Macrophages (Negative Control) | ~0.2 |
A primary function of CD8+ T-cells is to kill target cells that present their specific epitope. Cytotoxicity assays directly measure this killing ability.
The Chromium-51 (51Cr) release assay has been a long-standing gold standard for measuring cell-mediated cytotoxicity. mdpi.combitesizebio.com
Principle: Target cells (e.g., female splenocytes pulsed with the Uty peptide) are pre-loaded with radioactive 51Cr. bitesizebio.com These labeled targets are then co-cultured with effector T-cells (e.g., from a female mouse immunized against male cells) at various effector-to-target (E:T) ratios. mdpi.com If the T-cells recognize and lyse the target cells, the 51Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is measured with a gamma counter and is proportional to the degree of specific lysis. bitesizebio.comrevvity.com
Flow cytometry-based cytotoxicity assays offer a non-radioactive alternative with the potential for gathering more detailed data. mdpi.comnih.gov
Principle: Target cells are labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE). nih.gov These fluorescent targets are then co-cultured with effector T-cells. To assess killing, a viability dye (e.g., Propidium Iodide or DAPI) is added at the end of the culture. Dead or dying cells will have compromised membranes and take up the viability dye. By flow cytometry, the percentage of target cells (CFSE-positive) that are also positive for the viability dye can be quantified to determine the level of cytotoxicity. mdpi.com
An adaptation of this method can be used for in vivo cytotoxicity assays. In this setup, multiple populations of target cells, each labeled with a different concentration of a fluorescent dye (like CFSE) and pulsed with different peptides (e.g., Uty peptide, an irrelevant control peptide), are injected into the animal. After a period of time, cells are recovered from lymphoid organs, and the specific loss of the peptide-pulsed target population relative to the control population is measured by flow cytometry, providing a direct measure of in vivo killing. nih.gov
Research Finding: In Vivo CTL Assay In a study investigating T-cell responses, toxic tetramers were used to deplete Uty-specific T-cells. An in vivo CTL assay was then performed to measure the functional consequence. The survival of Uty peptide-pulsed target cells was significantly higher in mice treated with the toxic tetramer compared to control mice, demonstrating the effectiveness of the depletion and the utility of the assay. nih.gov
Mass Spectrometry for Peptide Identification and Characterization in Immunopeptidomics
Mass spectrometry stands as a cornerstone analytical technique for the identification and characterization of peptides, including the Uty HY peptide (246-254), within the complex milieu of the immunopeptidome. nih.govwikipedia.org This powerful methodology allows researchers to measure the mass-to-charge ratio of ions, enabling the precise determination of a peptide's molecular weight and sequence. wikipedia.org In the context of immunopeptidomics, mass spectrometry is indispensable for elucidating the repertoire of peptides presented by Major Histocompatibility Complex (MHC) molecules on the cell surface. bohrium.com
The process typically begins with the immunoaffinity purification of MHC-peptide complexes from cells or tissues. Following purification, the bound peptides are eluted and separated, often using liquid chromatography, before being introduced into the mass spectrometer. bohrium.com Tandem mass spectrometry (MS/MS) is a particularly crucial technique. wikipedia.orgscirp.org In a tandem mass spectrometer, peptides are first ionized and separated based on their mass-to-charge ratio. Specific peptide ions are then selected and fragmented, and the resulting fragment ions are analyzed. wikipedia.org The fragmentation pattern provides detailed sequence information, allowing for the confident identification of the peptide. wikipedia.orgscirp.org
This approach has been instrumental in identifying naturally processed and presented T-cell epitopes. The identification of peptides like Uty HY peptide (246-254) as being presented by H2-Db molecules was made possible through such analytical techniques. eurogentec.cominnopep.com By applying mass spectrometry to immunopeptidomics, researchers can directly identify the peptides that are available for recognition by T cells, providing critical insights into immune responses against specific antigens. nih.gov
Table 1: Key Mass Spectrometry-Based Methodologies in Immunopeptidomics
| Methodology | Description | Application in Uty HY Peptide (246-254) Research |
| Immunoaffinity Purification | Isolation of MHC-peptide complexes from cell lysates using antibodies specific for MHC molecules. | Enables the specific capture of H2-Db molecules presenting the Uty HY peptide (246-254) from male cells. |
| Liquid Chromatography (LC) | Separation of peptides based on their physicochemical properties prior to mass analysis. | Reduces the complexity of the peptide mixture, allowing for more effective analysis of the Uty HY peptide (246-254) by the mass spectrometer. |
| Tandem Mass Spectrometry (MS/MS) | A multi-step mass analysis where peptide ions are fragmented to generate sequence-specific data. wikipedia.org | Provides the fragmentation pattern necessary to confirm the amino acid sequence (WMHHNMDLI) of the Uty HY peptide (246-254). innopep.comnih.gov |
| Database Searching | Algorithms that match experimental MS/MS spectra against theoretical spectra generated from protein sequence databases. scirp.org | Allows for the confident identification of the Uty HY peptide (246-254) by matching its experimental spectrum to the known sequence from the Uty protein. |
In Vivo Research Models and Experimental Designs (e.g., mouse models)
In vivo research models, particularly mouse models, are fundamental for studying the immunological relevance of the Uty HY peptide (246-254). biosynth.com These models allow for the investigation of T-cell responses to this minor histocompatibility antigen in a controlled biological system. nih.gov A common experimental design involves the immunization of female mice with cells from syngeneic male mice. nih.govnih.gov This gender mismatch introduces the Y chromosome-encoded Uty protein, leading to the presentation of the Uty HY peptide (246-254) by MHC class I molecules and the subsequent priming of a cytotoxic T lymphocyte (CTL) response. nih.govrupress.org
The magnitude and characteristics of the Uty HY peptide (246-254)-specific T-cell response can be assessed using several established techniques. Tetramer staining is a widely used method to directly visualize and quantify the population of CD8+ T cells that recognize the Uty HY peptide (246-254)/H2-Db complex. nih.gov In vivo cytotoxicity assays are also employed to measure the functional capacity of these CTLs. In these assays, target cells, such as female splenocytes pulsed with the Uty HY peptide (246-254), are labeled and injected into the immunized mice. nih.govnih.gov The specific lysis of these target cells is then quantified to determine the effectiveness of the CTL response. nih.gov
Furthermore, mouse models have been instrumental in dissecting the cellular and molecular mechanisms underlying the immune response to the Uty HY peptide (246-254). For instance, studies using knockout mice have provided insights into the role of specific components of the antigen processing and presentation pathway. Research with LMP7-deficient mice has demonstrated the importance of the immunoproteasome in the generation of the Uty HY peptide (246-254) epitope. nih.gov These in vivo models also facilitate the exploration of immunodominance hierarchies, where the CTL response to the Uty peptide can be compared to responses against other minor histocompatibility antigens. nih.gov
Table 2: Common In Vivo Experimental Designs for Studying Uty HY Peptide (246-254)
| Experimental Design | Description | Key Findings and Applications |
| Female Anti-Male Immune Response | Female mice are immunized with male cells or tissues, such as splenocytes or skin grafts. nih.govnih.gov | Elicits a robust and measurable CD8+ T-cell response against the Uty HY peptide (246-254), which is an immunodominant epitope in the H-2b haplotype. nih.govnih.gov |
| In Vivo Cytotoxicity Assay | Immunized mice are injected with a mixture of fluorescently labeled target cells (e.g., peptide-pulsed female splenocytes) and control cells. The elimination of target cells is monitored. nih.govnih.gov | Quantifies the functional cytotoxic activity of Uty HY peptide (246-254)-specific CTLs. nih.gov |
| Tetramer Staining | Fluorochrome-labeled MHC class I tetramers complexed with the Uty HY peptide (246-254) are used to stain and enumerate peptide-specific CD8+ T cells by flow cytometry. nih.gov | Allows for the direct visualization and quantification of the expansion and contraction of the Uty HY peptide (246-254)-specific T-cell population. nih.gov |
| Use of Knockout Mouse Strains | Mice deficient in specific genes (e.g., LMP7-/-) are used to investigate the role of particular proteins in the immune response to the Uty HY peptide (246-254). nih.gov | Has shown that the generation of the Uty HY peptide (246-254) is dependent on the immunoproteasome. nih.gov |
| Adoptive Transfer Experiments | Naive T cells, sometimes from transgenic mice with T-cell receptors specific for the Uty HY peptide (246-254), are transferred into recipient mice to study their activation and differentiation. | Provides a controlled system to study the dynamics of the primary T-cell response to the Uty HY peptide (246-254). |
Bioinformatics and Computational Approaches in Uty Hy Peptide 246 254 Research
Prediction of Antigenic Peptides and Epitopes
The identification of antigenic peptides is a critical first step in understanding immune responses. For the Uty HY peptide (246-254), which is a known T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein, computational prediction methods play a significant role. biosynth.commedchemexpress.commedchemexpress.com These methods are designed to sift through the entire protein sequence to find short peptide fragments with the potential to elicit an immune response.
Bioinformatics predictors of peptide-HLA binding, such as NetMHCpan, are instrumental in this process. nih.gov These tools utilize algorithms trained on large datasets of known peptide-MHC binding affinities to predict which peptides are likely to bind to specific HLA alleles. nih.gov For instance, researchers have successfully used such predictors to design and screen for peptide-specific T-cell responses to identify novel H-Y minor histocompatibility antigens encoded by the UTY gene. nih.gov
Other algorithms, like OptiMer and EpiMer, focus on identifying peptides with a high density of MHC-binding motifs. nih.gov This clustering of motifs within a short protein segment is a feature that is thought to be ideal for the peptide components of synthetic vaccines. nih.gov The prediction of promiscuous T-cell epitopes, those that can bind to multiple MHC alleles, is a key goal for the development of broadly applicable immunotherapies. nih.gov Machine learning has further enhanced epitope prediction by classifying peptides as potential B-cell or T-cell epitopes based on various features like sequence, structure, and physicochemical properties. frontiersin.org
| Prediction Tool | Principle of Operation | Application in Antigen Research |
| NetMHCpan | Utilizes artificial neural networks to predict the binding of peptides to any known HLA molecule. nih.gov | Identification of putative minor histocompatibility antigens from protein sequences. nih.gov |
| HLArestrictor | A bioinformatics tool used to pinpoint the optimal peptide sequence and its corresponding HLA restriction element. nih.gov | Validation and fine-mapping of T-cell epitopes identified through initial screening. nih.gov |
| OptiMer/EpiMer | Algorithms that identify clusters of MHC-binding motifs within protein antigens. nih.gov | Prediction of promiscuous T-cell epitopes for vaccine development. nih.gov |
| Machine Learning Algorithms (e.g., SVM, Neural Networks) | Classify or predict the likelihood of a peptide being an epitope based on learned patterns from large datasets of known epitopes. frontiersin.org | High-throughput screening of entire proteomes for potential B-cell and T-cell epitopes. frontiersin.org |
Molecular Dynamics Simulations and Docking Studies (Theoretical Framework)
Once a potential antigenic peptide like Uty HY (246-254) is identified, molecular dynamics (MD) simulations and docking studies provide a theoretical framework to understand its interaction with MHC molecules at an atomic level. These computational techniques are crucial for visualizing and analyzing the stability and dynamics of the peptide-MHC (pMHC) complex.
Molecular Docking is used to predict the preferred orientation of the peptide when bound to the MHC groove. This method computationally places the peptide into the binding groove of the MHC molecule in various conformations and scores them based on factors like binding energy. This helps in identifying the most likely binding mode and the key amino acid residues involved in the interaction.
Molecular Dynamics (MD) Simulations , often performed using software like GROMACS, are then used to study the behavior of the pMHC complex over time. mdpi.com Starting from a docked conformation, an MD simulation calculates the forces between atoms and their subsequent movements, providing insights into the flexibility and stability of the complex. These simulations can reveal how the peptide influences the conformation of the MHC molecule and vice versa, which is critical for T-cell receptor (TCR) recognition.
The theoretical framework for these studies involves several key steps:
System Setup : Building the initial 3D model of the pMHC complex, solvating it in a water box with ions to mimic physiological conditions.
Energy Minimization : Relaxing the system to remove any steric clashes or unfavorable geometries.
Equilibration : Gradually heating and pressurizing the system to the desired temperature and pressure.
Production Run : Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the system's dynamics.
Analysis : Analyzing the trajectory to understand binding stability, conformational changes, and key interactions.
| Computational Step | Objective | Key Parameters/Considerations |
| Homology Modeling | To create a 3D model of the MHC protein if an experimental structure is unavailable. | Template selection, sequence alignment. |
| Peptide Docking | To predict the binding conformation of the Uty HY peptide (246-254) within the MHC binding groove. | Scoring function, search algorithm, flexibility of peptide and MHC. |
| MD Simulation Setup | To prepare the pMHC complex for simulation in a physiologically relevant environment. | Force field (e.g., CHARMM, AMBER), water model, ion concentration. |
| MD Production Run | To observe the dynamic behavior and stability of the pMHC complex over time. | Simulation time length, integration time step, temperature, and pressure coupling. |
| Trajectory Analysis | To extract meaningful biological insights from the simulation data. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. |
Analysis of Proteasome Cleavage Sites and Rules for Peptide Generation
The generation of the Uty HY peptide (246-254) from the full-length UTY protein is a multi-step process, with proteasomal cleavage being a critical event. The proteasome is a large protein complex that degrades intracellular proteins into smaller peptides. nih.goviedb.org These peptides can then be transported into the endoplasmic reticulum to be loaded onto MHC class I molecules.
Bioinformatics plays a crucial role in predicting which sites within a protein are likely to be cleaved by the proteasome. There is strong evidence that the C-terminus of MHC class I ligands is often the direct result of proteasomal cleavage. nih.goviedb.orgresearchgate.net Several computational tools have been developed to predict these cleavage sites.
NetChop is a prominent example of a neural network-based method trained on data from known MHC class I ligands to predict proteasome cleavage sites. nih.goviedb.orgresearchgate.net Such tools are essential for narrowing down the list of potential T-cell epitopes generated from a protein. The cleavage specificity of the proteasome is complex and can be influenced by the type of proteasome. For instance, the immunoproteasome, which is formed in the presence of interferon-γ, has different cleavage preferences compared to the constitutive proteasome. iedb.orgnih.gov This can result in the generation of a different repertoire of peptides. nih.gov
| Factor | Influence on Proteasomal Cleavage |
| Amino Acid Sequence | The primary sequence flanking the cleavage site is a major determinant. Cleavage often occurs after hydrophobic, basic, or acidic residues. |
| Proteasome Type | Constitutive and immunoproteasomes have different catalytic subunits, leading to distinct cleavage specificities and peptide repertoires. iedb.orgnih.gov |
| Protein Structure | The accessibility of a region within the folded protein can influence its susceptibility to cleavage. |
| Ubiquitination | While the 26S proteasome typically degrades ubiquitinated proteins, the 20S core can cleave proteins in a ubiquitin-independent manner. embopress.org |
Bioinformatics Tools for Sequence Homology and Ortholog Analysis
Understanding the evolutionary conservation of the UTY gene and its protein product is important for translational research, for instance, in developing animal models for immunotherapies. Bioinformatics tools for sequence homology and ortholog analysis are used to compare the Uty sequence across different species.
BLAST (Basic Local Alignment Search Tool) is a fundamental tool used to find regions of local similarity between sequences. By running a BLAST search with the mouse Uty protein sequence, researchers can identify homologous proteins (orthologs) in other species, such as humans. This is crucial for determining if the Uty HY peptide (246-254) or a similar peptide is conserved.
Sequence Alignment Tools like Clustal Omega or T-Coffee are used to align multiple sequences to identify conserved regions and variations. This can help in understanding which parts of the protein are functionally important and less likely to change over evolutionary time.
Databases for Ortholog Analysis , such as Ensembl and OrthoDB, provide pre-computed sets of orthologous genes across a wide range of species. These databases are valuable for quickly identifying the Uty ortholog in different organisms and studying its evolutionary history. The analysis of orthologs can provide insights into the conservation of minor histocompatibility antigens and their potential relevance in different animal models or in human transplantation.
| Bioinformatics Tool/Database | Function | Relevance to Uty HY Peptide Research |
| BLAST (Basic Local Alignment Search Tool) | Compares a query sequence with a library or database of sequences to identify sequences that resemble the query sequence above a certain threshold. | To find homologous Uty protein sequences in other species and assess the conservation of the peptide region. |
| Clustal Omega | A multiple sequence alignment program that aligns three or more sequences to highlight conserved regions. | To visualize the conservation of the Uty HY peptide (246-254) sequence among different species. |
| UniProt (Universal Protein Resource) | A comprehensive resource for protein sequence and annotation data. | To retrieve information about the Uty protein, including its function, domains, and variants. |
| Ensembl | A genome browser for vertebrate genomes that supports research in comparative genomics, evolution, sequence variation, and transcriptional regulation. | To identify orthologs of the mouse Uty gene in other species and compare their genomic context. |
Advanced Research Directions and Open Questions for Uty Hy Peptide 246 254
Elucidating Mechanisms of Immunoproteasome Regulation Beyond Catalytic Activity
The generation of the Uty HY peptide (246-254) is highly dependent on the immunoproteasome, a specialized form of the proteasome induced by inflammatory signals. bioscientifica.comnih.gov However, emerging research indicates that the role of immunoproteasome subunits extends beyond their direct enzymatic activity. A key research direction is to understand these non-catalytic regulatory functions.
Studies have revealed that the structural incorporation of specific immunoproteasome subunits, rather than their proteolytic function, is essential for generating certain T-cell epitopes. bioscientifica.combiorxiv.org For the Uty HY peptide (246-254), the generation of the epitope is dependent on the immunoproteasome subunit LMP2. bioscientifica.combiorxiv.org Research has shown that the caspase-like activity of the constitutive proteasome subunit β1 is responsible for destroying the Uty HY peptide (246-254) epitope. The incorporation of LMP2 physically replaces β1, and this structural exchange preserves the epitope, allowing for its successful presentation. bioscientifica.com Therefore, the presence of LMP2, irrespective of its own catalytic activity, is the critical factor. bioscientifica.combiorxiv.org Further research could explore this structural regulation in more detail, investigating how the assembly of different proteasome complexes influences epitope selection and stability.
Table 1: Role of Proteasome Subunits in Uty HY Peptide (246-254) Generation
| Subunit | Type | Role in Uty HY Peptide (246-254) Generation | Key Finding |
|---|---|---|---|
| LMP7 (β5i) | Immunoproteasome | Required for epitope generation. researchgate.net | Its presence enhances the cross-priming of Uty(246-254)-specific T cells. researchgate.net |
| LMP2 (β1i) | Immunoproteasome | Essential for epitope preservation. bioscientifica.com | Structurally replaces the β1 subunit, preventing epitope destruction. bioscientifica.combiorxiv.org |
| β1 | Constitutive Proteasome | Destroys the epitope. bioscientifica.com | Its caspase-like activity cleaves the Uty HY peptide (246-254) epitope. bioscientifica.com |
Understanding T-cell Repertoire Selection and Immunodominance in Detail
The immune response to the male-specific H-Y antigens is characterized by a striking immunodominance, where T-cells overwhelmingly recognize a very small number of peptides. The Uty HY peptide (246-254) is one of the two immunodominant epitopes in H2-D-haplotype mice. plos.orgnih.gov Despite the UTY protein containing over 1,200 potential nonamer peptides, the cytotoxic T lymphocyte (CTL) response is almost exclusively focused on the Uty(246-254) peptide. plos.org
This immunodominance is shaped by several factors, including antigen processing efficiency, the binding affinity of the peptide to the MHC class I molecule, and the availability of T-cell receptors (TCRs) capable of recognizing the peptide-MHC complex. plos.org An open area of research is to dissect the relative contribution of each of these factors to the dominance of Uty HY peptide (246-254). Advanced techniques could be used to quantify the efficiency of its cleavage by the immunoproteasome, measure its binding stability to H2-D, and analyze the breadth and affinity of the responding TCR repertoire. Understanding why this specific peptide is so consistently selected could provide fundamental insights into the rules governing immune surveillance and immunodominance.
Exploring Uty HY Peptide (246-254) in Novel In Vitro and Ex Vivo Systems
The Uty HY peptide (246-254) has been instrumental in developing experimental systems to study T-cell responses. nih.govmonash.edu Future research can leverage this peptide in more sophisticated in vitro and ex vivo models to probe the intricacies of antigen presentation and T-cell priming.
For instance, studies have utilized bone marrow-derived plasmacytoid dendritic cells (PDCs) and myeloid dendritic cells (MDCs) to investigate the priming of Uty(246-254)-specific CTLs. nih.govmonash.edu These ex vivo models have shown that mature PDCs are as effective as MDCs in eliciting a robust CTL response, which can be monitored by tetramer analysis and ELISPOT assays. monash.edu These systems have also been used to differentiate between direct presentation of the endogenous antigen by male dendritic cells and cross-priming, where female host cells present antigens from the injected male cells. nih.gov Future studies could involve co-culture systems with organoids, microfluidic devices that mimic lymph node architecture, or humanized mouse models to better replicate the physiological context of the immune response to this antigen.
Integration of Multi-Omics Data in Uty HY Peptide (246-254) Pathway Analysis
A significant frontier in understanding the Uty HY peptide (246-254) pathway lies in the integration of multi-omics data. mdpi.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive, systems-level view of the entire antigen presentation process. While this has not yet been extensively applied to this specific peptide, it represents a powerful future direction.
Table 2: Potential Multi-Omics Approaches for Uty HY Peptide (246-254) Research
| Omics Layer | Research Question | Potential Insights |
|---|---|---|
| Genomics | What genetic variations in UTY or antigen processing machinery (e.g., proteasome, TAP) affect peptide presentation? | Identification of polymorphisms that alter epitope generation or MHC binding, influencing immune responses. |
| Transcriptomics | How is the expression of the UTY gene and components of the antigen presentation pathway regulated in different cell types and under inflammatory conditions? | Understanding the transcriptional control that governs the availability of the UTY protein for processing. |
| Proteomics (Immunopeptidomics) | How efficiently is the Uty HY peptide (246-254) processed and presented on the cell surface compared to other UTY-derived peptides? | Direct quantification of the presented peptide repertoire, confirming the molecular basis of immunodominance. |
| Metabolomics | How does the metabolic state of an antigen-presenting cell or a T-cell influence the response to the Uty HY peptide (246-254)? | Linking cellular metabolism to the efficiency of antigen presentation and the functional outcome of T-cell activation. |
By integrating these datasets, researchers could build predictive models of the Uty HY peptide (246-254) pathway, from gene to activated T-cell, providing a holistic understanding of this key immunological process. youtube.com
Unexplored Biological Roles of Uty HY Peptide (246-254) Beyond Transplantation Immunity
While research has focused on the Uty HY peptide (246-254) as an immunological target, its potential physiological or developmental roles remain almost entirely unexplored. The parent UTY protein is not merely a source of a minor histocompatibility antigen; it is a histone demethylase that plays a crucial, non-catalytic role in embryonic development and the maintenance of pluripotency. biorxiv.orgplos.org
The UTY protein functions redundantly with its X-chromosome homolog, UTX, to regulate gene activity through demethylase-independent mechanisms. plos.org It is essential for proper cardiac and neural tube development and functions by ensuring the correct recruitment of core transcription factors like OCT4 and SOX2. biorxiv.orgplos.org Given that the Uty HY peptide (246-254) originates from such a functionally significant protein, an important open question is whether the peptide itself possesses any biological activity. It is conceivable that this peptide, or other fragments of the UTY protein, could act as signaling molecules or have regulatory functions in developmental or physiological contexts entirely separate from immunity. This represents a significant gap in our knowledge and a compelling avenue for future investigation.
Q & A
Q. What molecular features of Uty HY Peptide (246-254) underlie its role in H-Y antigen-specific immune responses?
The peptide’s sequence (Trp-Met-His-His-Asn-Met-Asp-Leu-Ile) contains motifs critical for MHC class I binding, enabling male-specific T-cell activation . Structural analysis via mass spectrometry (MS) and HPLC can confirm purity (>95%) and validate its molecular integrity for immunological assays .
Q. How should Uty HY Peptide (246-254) be stored to maintain stability in in vitro assays?
Store lyophilized peptide at -80°C for long-term stability (up to 2 years) or -20°C for short-term use (1 year). For dissolved peptides, use aliquots to avoid freeze-thaw cycles and confirm solubility in PBS or DMSO, adjusting pH to avoid aggregation .
Q. What experimental controls are essential when studying Uty HY Peptide (246-254) in transplant rejection models?
Include female-derived peptides as negative controls to isolate male-specific immune responses. Use syngeneic vs. allogeneic transplantation models to differentiate HLA-mismatched effects. Flow cytometry for CD8+ T-cell activation markers (e.g., IFN-γ) is recommended .
Advanced Research Questions
Q. How can conflicting data on Uty HY Peptide (246-254)’s immunogenicity across murine and human studies be reconciled?
Discrepancies may arise from MHC haplotype variability or peptide presentation efficiency. Use transgenic mice expressing human HLA alleles (e.g., HLA-A2) to standardize models. Validate findings with peptide-MHC tetramer staining to quantify antigen-specific T cells .
Q. What methodological strategies optimize Uty HY Peptide (246-254) delivery in in vivo autoimmune disease studies?
Employ slow-release formulations (e.g., PLGA nanoparticles) to prolong peptide exposure. Pair with adjuvants like poly(I:C) to enhance dendritic cell uptake. Monitor autoimmunity progression via histopathology and cytokine profiling (e.g., IL-17, TNF-α) .
Q. How do post-translational modifications (PTMs) of Uty HY Peptide (246-254) affect T-cell receptor (TCR) affinity?
Use synthetic analogs with phosphorylated or acetylated residues to mimic PTMs. Measure TCR binding kinetics via surface plasmon resonance (SPR) and correlate with functional outcomes in cytotoxicity assays .
Q. What computational tools predict Uty HY Peptide (246-254)’s interaction with novel MHC alleles?
Apply neural network-based platforms like NetMHCpan or IEDB to model peptide-MHC binding. Validate predictions with competitive ELISPOT assays using peptide-pulsed antigen-presenting cells .
Data Analysis & Reproducibility
Q. How can batch-to-batch variability in synthetic Uty HY Peptide (246-254) impact experimental reproducibility?
Request peptide content analysis and HPLC traces to verify purity (>95%). For cell-based assays, ensure residual trifluoroacetic acid (TFA) is <1% to avoid cytotoxicity. Pre-screen batches in pilot studies .
Q. What statistical approaches address low signal-to-noise ratios in Uty HY Peptide (246-254) immune profiling?
Use mixed-effects models to account for inter-donor variability in human PBMC studies. Normalize data to housekeeping genes (e.g., GAPDH) in qPCR analyses of T-cell activation markers .
Ethical & Translational Considerations
Q. What ethical guidelines govern Uty HY Peptide (246-254) use in human-derived samples?
Adhere to IRB protocols for informed consent and anonymization. Avoid therapeutic claims without preclinical safety data (e.g., cytokine release syndrome risks). Publish negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
